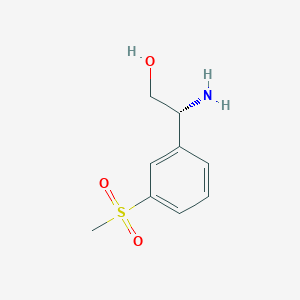
Potassium (3,3-dimethylcyclopentyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide is a chemical compound with the molecular formula C8H15BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-dimethylcyclopentyl)trifluoroboranuide typically involves the reaction of 3,3-dimethylcyclopentylboronic acid with potassium fluoride and a suitable trifluoroborane source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of potassium (3,3-dimethylcyclopentyl)trifluoroboranuide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with potassium (3,3-dimethylcyclopentyl)trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving potassium (3,3-dimethylcyclopentyl)trifluoroboranuide depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.
Applications De Recherche Scientifique
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which potassium (3,3-dimethylcyclopentyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroboranuide group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (3,3-dimethylcyclopentyl)methyltrifluoroboranuide
- Potassium 3,4-dichlorophenyltrifluoroborate
Uniqueness
Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H13BF3K |
|---|---|
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
potassium;(3,3-dimethylcyclopentyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-7(2)4-3-6(5-7)8(9,10)11;/h6H,3-5H2,1-2H3;/q-1;+1 |
Clé InChI |
LBKQAMSMAVORLZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCC(C1)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


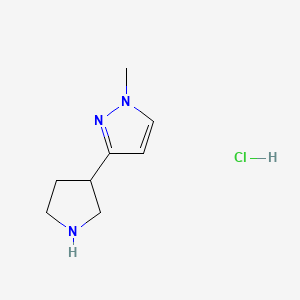
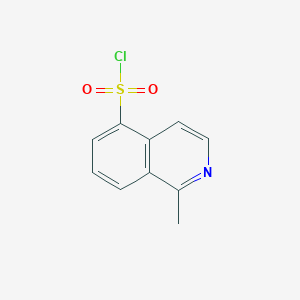
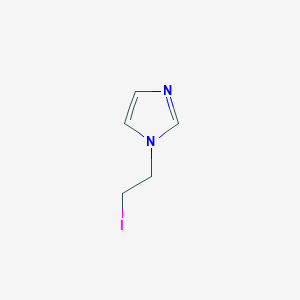
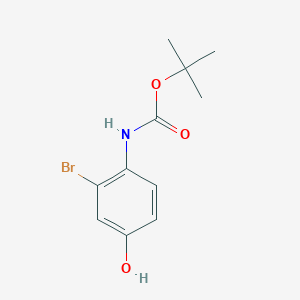

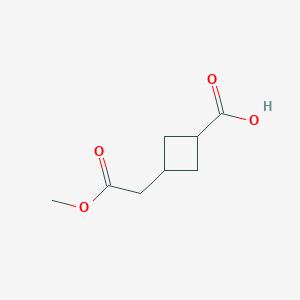
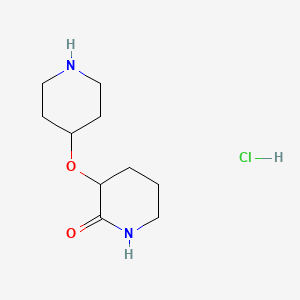

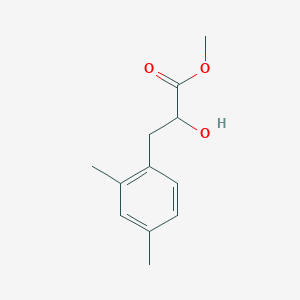
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
